3-Ethyl-2-methylcyclopent-2-enone
Description
These compounds share key functional groups (e.g., cyclopentenone core) and exhibit diverse reactivity, making them valuable in organic synthesis, flavoring, and pharmaceutical applications .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-ethyl-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-3-7-4-5-8(9)6(7)2/h3-5H2,1-2H3 |
InChI Key |
ZDWYQVBGIKBGDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)CC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
Enzymatic Resolution of Ethylcyclopentenolone Derivatives
Enzymatic hydrolysis of (±)-3-ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate using lipases achieves high enantiomeric excess (e.g., >90% ee), critical for producing optically pure pharmaceuticals .
Comparative Stability
- Thermal Stability: 3-Methylcyclopent-2-enone degrades at temperatures >150°C, whereas ethylcyclopentenolone is stable up to 200°C due to hydrogen bonding .
- Oxidative Stability: Ethylcyclopentenolone’s hydroxyl group makes it prone to oxidation, necessitating inert storage conditions .
Q & A
Q. Example Yield Comparison Table
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Proline organocatalyst | Water | 25 | 62 | |
| Pd/C | Ethanol | 80 | 78 | |
| Fe₃O₄ nanoparticles | THF | 60 | 71 |
What safety and handling protocols are critical for this compound in laboratory settings?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to volatile organic compound (VOC) emissions.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
How can researchers design experiments to study the environmental degradation pathways of this compound?
Advanced Research Question
- Photolysis Studies : Exclude solutions to UV light (λ = 254 nm) and analyze degradation products via GC-MS.
- Biodegradation Assays : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor metabolite formation (e.g., carboxylic acids) over 14 days.
- Ecotoxicity Testing : Use Daphnia magna or algal models to assess LC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
